Spiro[4.5]decane-8-sulfonamide
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Overview
Description
Spiro[45]decane-8-sulfonamide is a spirocyclic compound characterized by a unique structural motif where two rings are connected through a single carbon atomThe molecular formula of Spiro[4.5]decane-8-sulfonamide is C10H19NO2S, and it has a molecular weight of 217.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4One common method involves the cyclization of a suitable precursor, such as a cyclohexanone derivative, with a sulfonamide reagent under acidic or basic conditions . Another approach involves the use of ene-vinylidenecyclopropanes in the presence of a Rhodium(I) catalyst to construct the spiro[4.5]decane skeleton .
Industrial Production Methods
Industrial production methods for Spiro[4.5]decane-8-sulfonamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.
Reduction: Reduction of the sulfonamide group can yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Spiro[4
Mechanism of Action
The mechanism of action of Spiro[4.5]decane-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a PHD inhibitor, the compound binds to the active site of the enzyme, competing with the natural substrate and preventing the hydroxylation of hypoxia-inducible factor (HIF) subunits. This inhibition can lead to the stabilization of HIF and the upregulation of target genes involved in the hypoxic response .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decanone: Another spirocyclic compound with a similar core structure but lacking the sulfonamide group.
Spiro[4.5]decane-8-carboxamide: Similar to Spiro[4.5]decane-8-sulfonamide but with a carboxamide group instead of a sulfonamide group.
Uniqueness
This compound is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications .
Biological Activity
Spiro[4.5]decane-8-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the formation of a spirocyclic structure that incorporates a sulfonamide moiety. This structural feature is critical as it influences the compound’s biological activity. Various synthetic routes have been explored to optimize its efficacy and solubility, including metal-catalyzed cyclization methods that enhance the formation of the desired spiro compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines such as lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and cervical cancer (HeLa) cells. For example, preliminary screening showed that certain derivatives demonstrated IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7j | MDA-MB-231 | 0.1 - 1 | Induction of apoptosis via FCM |
HL-X9 | A549 | μM level | Michael addition reaction |
The mechanism by which this compound exerts its anticancer effects involves apoptosis induction. Flow cytometry analysis using annexin V-FITC staining has shown increased apoptosis in treated cells compared to controls. The compound's ability to act as a Michael acceptor allows it to interact with nucleophilic sites in biological molecules, potentially leading to cytotoxic effects in cancer cells .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while some derivatives exhibit promising anticancer activity, they also pose risks of toxicity, particularly affecting liver and kidney tissues at higher dosages .
Summary of Toxicity Findings
Compound | Dosage (mg/kg) | Observed Toxicity |
---|---|---|
HL-X9 | 73 | No significant damage |
7j | 80 | Damage observed in liver & kidney |
Insecticidal Properties
Beyond its anticancer properties, this compound derivatives have shown insecticidal activity against pests such as Spodoptera littoralis. Research has indicated that these compounds can significantly affect larval duration and pupal weight, suggesting potential applications in agricultural pest control .
Insecticidal Efficacy Data
Compound | LC50 (ppm) | Larval Duration (days) | Pupal Weight (mg) |
---|---|---|---|
3 | 29.60 | 17.06 | 282.60 |
7 | 10.02 | 14.35 | 280.15 |
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
spiro[4.5]decane-8-sulfonamide |
InChI |
InChI=1S/C10H19NO2S/c11-14(12,13)9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2,(H2,11,12,13) |
InChI Key |
KXTCWQMYFMBDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)S(=O)(=O)N |
Origin of Product |
United States |
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